Idasanutlin - 1229705-06-9

Idasanutlin

Catalog Number: EVT-287620
CAS Number: 1229705-06-9
Molecular Formula: C31H29Cl2F2N3O4
Molecular Weight: 616.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Idasanutlin (also known as RG7388 or RO5503781) is a potent, selective, small-molecule antagonist of murine double minute 2 homolog (MDM2). [, ] It belongs to the nutlin family of compounds, which are known for their ability to disrupt the interaction between MDM2 and the tumor suppressor protein p53. [] Idasanutlin plays a significant role in scientific research, particularly in the fields of oncology and drug discovery, due to its ability to reactivate the p53 pathway in cancer cells. []

Future Directions
  • Optimizing dosing and scheduling: Further studies are needed to determine the optimal dosing and scheduling of idasanutlin to maximize its therapeutic efficacy while minimizing potential side effects. [] This includes investigating alternative dosing regimens, such as intermittent dosing or continuous low-dose administration. [, ]
  • Addressing resistance mechanisms: Understanding and overcoming resistance to idasanutlin treatment is crucial for its long-term clinical success. [, ] This involves identifying the molecular mechanisms underlying resistance, such as mutations in TP53 or upregulation of alternative p53 inhibitory pathways. [, ] Strategies to overcome resistance could include combination therapies with drugs that target these resistance mechanisms. [, ]
  • Expanding clinical applications: Idasanutlin's clinical potential extends beyond the currently investigated indications. [, ] Its efficacy in preclinical models of various cancers warrants further investigation in clinical trials to explore its potential as a therapeutic agent for a wider range of malignancies. [, ]
  • Developing next-generation MDM2 antagonists: Continued research is needed to develop next-generation MDM2 antagonists with improved pharmacological properties, such as increased potency, enhanced selectivity, and reduced toxicity. [] This includes exploring novel chemical scaffolds and optimizing existing structures to enhance their therapeutic index. []

Nutlin-3a

Compound Description: Nutlin-3a is a cis-imidazoline analog and a first-generation MDM2 inhibitor that disrupts the p53-MDM2 interaction. [] Nutlin-3a has demonstrated anti-cancer activity in preclinical studies and has served as a basis for the development of more potent and selective MDM2 inhibitors, such as idasanutlin.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a potent, selective, and orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL-2). [, , ] It induces apoptosis in tumor cells by selectively inhibiting BCL-2, a key regulator of apoptosis.

Relevance: Venetoclax is not structurally related to idasanutlin but has shown synergistic anti-tumor activity when combined with idasanutlin in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and diffuse large B-cell lymphoma (DLBCL). [, , , ] This synergy arises from the complementary mechanisms of action of the two drugs, with idasanutlin activating the p53 pathway and venetoclax inhibiting the anti-apoptotic protein BCL-2.

Navitoclax (ABT-263)

Compound Description: Navitoclax is an orally bioavailable, small-molecule inhibitor of BCL-2, BCL-xL, and BCL-W. [, ] It induces apoptosis by inhibiting these pro-survival proteins.

Cytarabine (Ara-C)

Compound Description: Cytarabine is a chemotherapy agent used in the treatment of acute myeloid leukemia (AML). [, ] It inhibits DNA synthesis by incorporating into DNA and inhibiting DNA polymerase.

Relevance: While not structurally related to idasanutlin, cytarabine has been investigated in combination with idasanutlin in clinical trials for patients with relapsed or refractory AML. [, ] This combination aims to improve treatment outcomes by combining the p53-activating properties of idasanutlin with the cytotoxic effects of cytarabine.

RO6839921

Compound Description: RO6839921 is a pegylated intravenous prodrug of idasanutlin, designed to improve the pharmacokinetic properties and reduce the variability in exposure observed with oral idasanutlin. [, ]

Relevance: RO6839921 is metabolized to idasanutlin in vivo. [, ] It offers an alternative route of administration for patients unable to take oral medication and has demonstrated promising preclinical activity in several cancer models, including sarcoma, AML, and castration-resistant prostate cancer (CRPC).

Source and Classification

Idasanutlin was developed by Roche Pharmaceuticals and is classified as an MDM2 antagonist. It belongs to a broader category of compounds aimed at restoring p53 function in tumors where this pathway is disrupted. The compound is also known by its developmental code name RG7388 .

Synthesis Analysis

Methods and Technical Details

The synthesis of idasanutlin involves a concise asymmetric approach that has been optimized for industrial production. The key step in its synthesis is a copper(I)-catalyzed [3+2] cycloaddition reaction, which constructs the highly congested pyrrolidine core containing four contiguous stereocenters. This method has been scaled to produce over 1500 kg of idasanutlin with high yields and minimal environmental impact due to reduced waste streams .

The synthesis can be summarized as follows:

  1. Starting Materials: Specific chiral precursors are utilized.
  2. Catalysis: Copper(I) catalysts facilitate the cycloaddition.
  3. Reactions: The sequence includes cycloaddition, isomerization, and hydrolysis.
  4. Yield: Optimized processes yield high purity and efficiency.
Molecular Structure Analysis

Structure and Data

The molecular formula of idasanutlin is C16_{16}H18_{18}N4_{4}O, with a molecular weight of approximately 282.34 g/mol. Its structure features a chiral pyrrolidine core, which is essential for its biological activity. The compound's three-dimensional conformation allows it to effectively bind to the MDM2 protein, inhibiting its function .

Key Structural Features:

  • Pyrrolidine Core: Contains four contiguous stereocenters.
  • Functional Groups: Includes amide functionalities that contribute to its binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

Idasanutlin undergoes various chemical reactions primarily related to its interaction with biological targets. The primary reaction of interest is its binding to the MDM2 protein, which leads to the stabilization of p53. This interaction results in downstream effects such as increased transcription of p53 target genes involved in cell cycle arrest and apoptosis.

In vitro studies have demonstrated that idasanutlin effectively induces apoptosis in cancer cell lines through mechanisms involving DNA damage response pathways .

Mechanism of Action

Process and Data

The mechanism of action for idasanutlin involves:

  1. MDM2 Inhibition: Idasanutlin binds to the MDM2 protein, preventing it from interacting with p53.
  2. p53 Activation: As MDM2's inhibitory effect on p53 is lifted, p53 becomes stabilized and activated.
  3. Cellular Response: Activated p53 triggers transcription of genes that promote cell cycle arrest and apoptosis.

This process is critical for overcoming resistance mechanisms in tumors that rely on MDM2-mediated degradation of p53 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Idasanutlin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Melting Point: Specific melting point data varies due to polymorphism; different crystal forms may exhibit distinct melting points .
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme conditions.

These properties are essential for formulating idasanutlin for therapeutic use.

Applications

Scientific Uses

Idasanutlin is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Targeting tumors with dysfunctional p53 pathways, particularly in acute myeloid leukemia and other malignancies.
  • Research Tool: Used in studies exploring the p53-MDM2 interaction and cancer biology.

Ongoing clinical trials aim to further elucidate its efficacy and safety profile across various cancer types .

Properties

CAS Number

1229705-06-9

Product Name

Idasanutlin

IUPAC Name

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Molecular Formula

C31H29Cl2F2N3O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1

InChI Key

TVTXCJFHQKSQQM-LJQIRTBHSA-N

SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

RG7388; RG 7388; RG-7388; RO5503781; RO-5503781; RO 5503781; Idasanutlin.

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.